2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine
Overview
Description
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse pharmacological properties and are components of several marketed drugs . The trifluoromethyl group attached to the pyridine ring is a common motif in medicinal chemistry due to its lipophilic character and ability to modulate the biological activity of molecules .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of substituted pyridines with various amines. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with primary amines, leading to N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . Similarly, the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under specific reaction conditions indicates the complexity and precision required in synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods, including NMR and mass spectroscopy, and confirmed by single-crystal X-ray diffraction studies . The presence of substituents on the pyridine ring, such as the trifluoromethyl group, can significantly influence the molecular geometry and electronic properties of the compound, which can be further analyzed using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For example, the regioselective synthesis of pyridine derivatives can be achieved by reacting ethyl 4,4,4-trifluoro-3-oxo-butyrate with dimethyl diacetyl pyridine in the presence of sodium ethoxide . Additionally, the formation of stable metal complexes with pyridine derivatives, as seen with 2,6-bis(pyrrolidin-2-yl)pyridine and copper(II) ions, demonstrates the potential of these compounds to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the pyridine ring. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The crystal structure analysis can provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's stability and reactivity .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of agrochemical and pharmaceutical industries .
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the particular derivative being synthesized and its intended application .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Anti-Fibrosis Activity
Specific Scientific Field
This application falls under the field of medicinal chemistry, specifically in the study of anti-fibrosis activity .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Methods of Application or Experimental Procedures
The specific methods and procedures would involve the design and synthesis of the 2-(pyridin-2-yl) pyrimidine derivatives, followed by evaluation of their biological activities against HSC-T6 .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAOPBQLZKGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592507 | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine | |
CAS RN |
885277-36-1 | |
Record name | 5-(Trifluoromethyl)-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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